6,6,7,7,8,8,8-Heptafluoro-5,5-bis(trifluoromethyl)octan-1-ol
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Overview
Description
6,6,7,7,8,8,8-Heptafluoro-5,5-bis(trifluoromethyl)octan-1-ol: is a fluorinated alcohol compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,6,7,7,8,8,8-Heptafluoro-5,5-bis(trifluoromethyl)octan-1-ol typically involves the introduction of fluorine atoms into an octanol backbone. This can be achieved through various fluorination reactions, often using reagents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3). The reaction conditions usually require controlled temperatures and pressures to ensure the selective introduction of fluorine atoms.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing specialized equipment to handle the reactive fluorine species. The production process must ensure high purity and yield, often involving multiple purification steps such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), typically in anhydrous solvents.
Substitution: Nucleophiles such as halides, amines, or thiols, often under mild conditions to prevent degradation of the fluorinated backbone.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted fluorinated compounds.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound can be used to study the effects of fluorinated molecules on biological systems. Its stability and reactivity make it a useful tool in biochemical assays and drug development.
Medicine: The compound’s potential as a pharmaceutical intermediate is being explored. Its fluorinated structure may enhance the bioavailability and metabolic stability of drug candidates.
Industry: In industrial applications, the compound is used in the production of specialty chemicals, coatings, and surfactants. Its unique properties make it suitable for use in high-performance materials and electronics.
Mechanism of Action
The mechanism by which 6,6,7,7,8,8,8-Heptafluoro-5,5-bis(trifluoromethyl)octan-1-ol exerts its effects is largely dependent on its fluorinated structure. The presence of multiple fluorine atoms can influence the compound’s reactivity, stability, and interactions with other molecules. Fluorine atoms can enhance the lipophilicity of the compound, allowing it to interact more readily with lipid membranes and hydrophobic environments. Additionally, the electron-withdrawing nature of fluorine can affect the compound’s acidity and basicity, influencing its behavior in chemical reactions.
Comparison with Similar Compounds
- 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedione
- 2,2-Dimethyl-6,6,7,7,8,8,8-heptafluoro-3,5-octanedione
Comparison: Compared to similar compounds, 6,6,7,7,8,8,8-Heptafluoro-5,5-bis(trifluoromethyl)octan-1-ol is unique due to the presence of the hydroxyl group (-OH) at the terminal position. This hydroxyl group can significantly influence the compound’s reactivity and interactions with other molecules. Additionally, the presence of multiple trifluoromethyl groups enhances the compound’s stability and lipophilicity, making it distinct from other fluorinated compounds.
Properties
Molecular Formula |
C10H9F13O |
---|---|
Molecular Weight |
392.16 g/mol |
IUPAC Name |
6,6,7,7,8,8,8-heptafluoro-5,5-bis(trifluoromethyl)octan-1-ol |
InChI |
InChI=1S/C10H9F13O/c11-6(12,7(13,14)10(21,22)23)5(8(15,16)17,9(18,19)20)3-1-2-4-24/h24H,1-4H2 |
InChI Key |
FFYYEYSIWIEPEL-UHFFFAOYSA-N |
Canonical SMILES |
C(CCO)CC(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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